molecular formula C19H29N5O4S B12404365 D-Ala-Gly-Phe-Met-NH2

D-Ala-Gly-Phe-Met-NH2

Cat. No.: B12404365
M. Wt: 423.5 g/mol
InChI Key: YQVAAFNUCHSBSF-SNPRPXQTSA-N
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Description

D-Ala-Gly-Phe-Met-NH2 is a synthetic opioid peptide known for its potent agonistic activity at the delta opioid receptor This compound is a tetrapeptide consisting of D-alanine, glycine, phenylalanine, and methionine, with an amide group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ala-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid (D-alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Sequential Addition: Each subsequent amino acid (glycine, phenylalanine, and methionine) is added one by one, with deprotection steps in between.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Ala-Gly-Phe-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

D-Ala-Gly-Phe-Met-NH2 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating opioid receptors and its effects on cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for pain management and addiction treatment due to its selective activity at the delta opioid receptor.

    Industry: Utilized in the development of new analgesic drugs and as a research tool in pharmacological studies.

Mechanism of Action

D-Ala-Gly-Phe-Met-NH2 exerts its effects by binding to the delta opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic effects. The compound’s selectivity for the delta opioid receptor makes it a valuable tool for studying the receptor’s role in pain and addiction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dermorphin: A heptapeptide with high selectivity for the mu opioid receptor.

    Dermenkephalin: A peptide with high affinity and selectivity for the delta opioid receptor.

    Met-enkephalin: An endogenous opioid peptide with activity at both mu and delta receptors.

Uniqueness

D-Ala-Gly-Phe-Met-NH2 is unique due to its specific sequence and high selectivity for the delta opioid receptor. Unlike dermorphin, which targets the mu receptor, this compound provides a more targeted approach for studying delta receptor-mediated effects. Its synthetic nature also allows for modifications to enhance stability and activity, making it a versatile tool in opioid research.

Properties

Molecular Formula

C19H29N5O4S

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C19H29N5O4S/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28)/t12-,14+,15+/m1/s1

InChI Key

YQVAAFNUCHSBSF-SNPRPXQTSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N

Origin of Product

United States

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